N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Description
This compound is a tetracyclic heterocyclic molecule featuring an oxa (oxygen) and aza (nitrogen) bridge system. Its core structure includes fused rings with a carboxamide substituent linked to a 2,5-dimethylphenyl group.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-14-7-8-15(2)20(11-14)26-24(28)19-13-17-12-16-5-3-9-27-10-4-6-18(21(16)27)22(17)29-23(19)25/h7-8,11-13,25H,3-6,9-10H2,1-2H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCASZZYSSOKJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC3=CC4=C5C(=C3OC2=N)CCCN5CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article reviews the compound's biological activity, including its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor.
Chemical Structure and Properties
The molecular formula of this compound is C24H25N3O2 with a molecular weight of 387.48 g/mol. Its structure features a tetracyclic framework that includes both nitrogen and oxygen heteroatoms, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C24H25N3O2 |
| Molecular Weight | 387.48 g/mol |
| Purity | ≥ 95% |
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties .
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It affects cell cycle progression by inhibiting cyclin-dependent kinases (CDKs), leading to G1 phase arrest.
- In Vitro Studies : In vitro assays demonstrated an IC50 value ranging from 10 to 20 µM against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These results suggest a promising therapeutic index for further development.
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Bacterial Inhibition : In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the minimum inhibitory concentration (MIC) was found to be 15 µg/mL for S. aureus and 30 µg/mL for E. coli.
- Mechanism : The antimicrobial action is believed to be due to disruption of bacterial cell membrane integrity and inhibition of protein synthesis.
Enzyme Inhibition
This compound has shown potential as an enzyme inhibitor , particularly in the context of β-lactamase enzymes:
- β-Lactamase Inhibition : The compound inhibits various β-lactamases with IC50 values ranging from 12 to 25 µM, suggesting its potential use in overcoming antibiotic resistance.
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on MCF-7 cells:
| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
|---|---|---|
| Control | 100 | 5 |
| 10 | 75 | 20 |
| 20 | 50 | 45 |
This data indicates a dose-dependent response where increased concentrations lead to reduced cell viability and enhanced apoptosis.
Case Study 2: Antimicrobial Activity
Research published in Antimicrobial Agents and Chemotherapy assessed the antimicrobial activity against various pathogens:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
These findings confirm the compound's effectiveness as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural Analogs with Varying Substituents
The closest analog is N-(3,4-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[...]carboxamide (CAS: 866346-35-2), which differs only in the substitution pattern on the phenyl ring (3,4-dimethyl vs. 2,5-dimethyl). Key comparisons include:
- This could influence binding interactions in biological systems. The 3,4-dimethylphenyl analog’s higher lipophilicity (XLogP3 = 4.7) suggests enhanced membrane permeability but may compromise aqueous solubility .
2.2 Comparison with Thiazolinone Derivatives
The compound 3,N-Dimethyl-2-(4-phenoxyphenyl)imino-1,3-thiazolin-4-one-5-acetamide () shares a carboxamide group but features a thiazolinone core instead of a tetracyclic system. Key differences:
- Functional Implications: The thiazolinone’s sulfur atom and acetamide side chain may confer distinct electronic properties and metabolic stability compared to the tetracyclic carboxamide.
2.3 Comparison with Dithia-Azatetracyclo Compounds
Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[...]tetradecen-4(8)-one () replace oxygen with sulfur in the heterocyclic system. Sulfur’s larger atomic radius and polarizability could enhance π-π stacking interactions but increase metabolic oxidation risks .
Preparation Methods
Retrosynthetic Analysis and Key Structural Features
Core Tetracyclic Framework
The compound’s architecture comprises four fused rings:
- Pyrano[2,3-f]pyrido[3,2,1-ij]quinoline backbone : Forms the central tricyclic system.
- 13-azatetracyclo bridge : Incorporates nitrogen at position 13 and oxygen at position 3.
- N-(2,5-dimethylphenyl)carboxamide substituent : Attached at position 5, contributing to steric and electronic complexity.
Table 1: Critical Functional Groups and Their Synthetic Implications
Stepwise Synthesis of the Tetracyclic Core
Formation of the Pyrano-Pyrido-Quinoline System
The tricyclic core is constructed through a cascade of cyclization reactions:
- Quinoline precursor synthesis :
- Pyran ring annulation :
Reaction Conditions:
Carboxamide Side Chain Installation
Amidation of the Central Core
The N-(2,5-dimethylphenyl)carboxamide group is introduced via a two-step process:
- Carboxylic acid activation :
- Coupling with 2,5-dimethylaniline :
Critical Parameters:
Alternative Synthetic Routes and Comparative Analysis
Metal-Catalyzed Cross-Coupling Approaches
Palladium-mediated strategies offer regioselective control:
- Buchwald-Hartwig amination : Couples aryl halides with amines to construct the carboxamide side chain.
- Suzuki-Miyaura reaction : Integrates substituted phenyl groups into the tetracyclic framework.
Table 3: Comparison of Catalytic Systems
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 65 |
| Pd₂(dba)₃ | BINAP | 72 |
| PdCl₂ | PPh₃ | 58 |
Green Chemistry Innovations
Recent advances emphasize solvent-free and energy-efficient protocols:
Challenges and Optimization Strategies
Regioselectivity in Cyclization Steps
The fused ring system’s complexity necessitates precise control:
Q & A
Q. What are the recommended synthetic pathways for synthesizing N-(2,5-dimethylphenyl)-4-imino-3-oxa-13-azatetracyclo[...]carboxamide?
The synthesis involves multi-step protocols, typically starting with functionalization of the 2,5-dimethylphenyl group followed by cyclization to form the tetracyclic core. Key steps include:
- Thioether/acylamide coupling for introducing substituents .
- Microwave-assisted synthesis to enhance reaction efficiency (e.g., reducing reaction time from 24h to 2h under controlled power and temperature) .
- Use of anhydrous solvents (e.g., DMF or THF) and inert atmospheres to prevent hydrolysis of sensitive intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation requires orthogonal methods:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and substituent placement, particularly for distinguishing imino and oxa groups .
- High-resolution mass spectrometry (HRMS) to verify molecular formula and isotopic patterns .
- X-ray crystallography for resolving complex stereochemistry in the tetracyclic framework (e.g., bond angles and torsion angles) .
Q. What safety protocols are essential for handling this compound?
Based on GHS classification (similar to structurally related compounds):
- Acute toxicity (Category 4) : Use fume hoods and PPE (gloves, lab coats) to minimize inhalation/contact .
- Skin/eye irritation (Category 2/2A) : Immediate flushing with water for spills and access to emergency eyewash stations .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Process control strategies : Use automated reactors with real-time HPLC monitoring to adjust parameters like pH and temperature .
- Solvent screening : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while mixed solvents (e.g., ethanol/water) improve crystallization .
- Catalyst optimization : Transition-metal catalysts (e.g., Pd/C) for selective hydrogenation of unsaturated bonds .
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Cross-validation : Compare experimental NMR data with computational predictions (DFT calculations) to identify discrepancies in peak assignments .
- Isotopic labeling : Use ¹⁵N-labeled analogs to clarify ambiguous signals in crowded spectral regions .
Q. What computational modeling approaches are suitable for predicting the compound’s reactivity and stability?
- Molecular dynamics simulations : Assess conformational stability of the tetracyclic core under varying pH and temperature .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
Q. How can structure-activity relationship (SAR) studies be designed to explore its biological potential?
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., nitro, methoxy) at the 2,5-dimethylphenyl moiety to assess impact on binding affinity .
- In vitro assays : Pair cytotoxicity screening (e.g., MTT assays) with molecular docking to correlate activity with structural features .
Q. What methodologies address stability challenges in aqueous or oxidative environments?
- Forced degradation studies : Expose the compound to UV light, H₂O₂, or acidic/basic conditions, followed by LC-MS to identify degradation pathways .
- Lyophilization : Improve shelf-life by formulating as a lyophilized powder with cryoprotectants (e.g., trehalose) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting reports on the compound’s biological activity?
- Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Batch variability analysis : Compare purity levels (via HPLC) between studies, as impurities >2% can skew bioactivity results .
Q. What strategies mitigate discrepancies in computational vs. experimental physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
